molecular formula C11H7FN2O B11896168 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-92-7

5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11896168
CAS No.: 1346686-92-7
M. Wt: 202.18 g/mol
InChI Key: VXCGEBGOMBXSHH-UHFFFAOYSA-N
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Description

5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid.

    Reduction: 5-Fluoro-[2,3’-bipyridine]-5’-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A non-fluorinated bipyridine used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.

    5-Fluoro-2,2’-bipyridine: A fluorinated bipyridine without the aldehyde group.

Uniqueness

5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1346686-92-7

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-7H

InChI Key

VXCGEBGOMBXSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CN=CC(=C2)C=O

Origin of Product

United States

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